molecular formula C5H8N2O B12997312 4-Hydroxypyrrolidine-3-carbonitrile

4-Hydroxypyrrolidine-3-carbonitrile

Cat. No.: B12997312
M. Wt: 112.13 g/mol
InChI Key: JNHRIRHWRWHOKI-UHFFFAOYSA-N
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Description

4-Hydroxypyrrolidine-3-carbonitrile (CAS 1314914-42-5) is a versatile, nitrile-substituted heterocyclic building block with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . This compound features a pyrrolidine scaffold, which is a common and privileged structure in medicinal chemistry found in a wide array of approved drugs and bioactive molecules . The simultaneous presence of a hydroxyl group and a carbonitrile (C≡N) group on the ring makes it a valuable bifunctional synthetic intermediate. The nitrile group is a key pharmacophore in drug discovery, often contributing to binding affinity through dipole interactions and serving as a metabolically stable bioisostere for carboxylic acids or other functional groups. Research into similar carbonitrile-containing heterocycles has demonstrated their application in the development of potent small-molecule inhibitors, such as those targeting the PD-1/PD-L1 immune checkpoint pathway for cancer immunotherapy . As a chiral scaffold, it can serve as a precursor for the stereoselective synthesis of more complex pharmaceutical compounds . This chemical is intended for research and development applications exclusively. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHRIRHWRWHOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hydroxypyrrolidine 3 Carbonitrile and Structural Analogs

Classical Organic Synthesis Strategies

Classical synthesis of 4-Hydroxypyrrolidine-3-carbonitrile often involves multi-step sequences that allow for the controlled construction of the pyrrolidine (B122466) core and the sequential introduction of the required functional groups.

Multistep Linear Synthetic Routes

Multistep linear syntheses provide a direct, step-by-step approach to complex molecules from simple starting materials. These routes often begin with the formation of the pyrrolidine ring, followed by the introduction and manipulation of the hydroxyl and nitrile groups. A common strategy involves starting from commercially available precursors and sequentially adding the desired functionalities. For instance, a synthesis could commence with a protected 4-aminobutyric acid derivative, which is then cyclized to form a pyrrolidone. Subsequent steps would focus on introducing the hydroxyl and nitrile groups at the appropriate positions. The development of flow chemistry processes has offered a new paradigm for molecular assembly in multistep syntheses, allowing for the combination of several synthetic steps into a continuous sequence. syrris.jp

Convergent Synthesis Approaches

Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then combined in the later stages. This approach can be more efficient than linear synthesis for complex molecules. For this compound analogs, a convergent strategy might involve the synthesis of a functionalized pyrrolidine precursor and a separate fragment containing the nitrile group or its precursor. These fragments are then coupled to form the final product. This approach has been successfully applied in the synthesis of various pyrroloiminoquinone alkaloids. acs.org

Pyrrolidine Ring Formation Through Cyclization Reactions

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound. Various cyclization reactions are employed to construct this five-membered nitrogen-containing heterocycle. organic-chemistry.org

Intramolecular Cyclization: A common method involves the intramolecular cyclization of acyclic precursors. For example, a starting material like 4-chloro-3-hydroxybutyronitrile (B93200) can undergo intramolecular cyclization to form the 3-hydroxypyrrolidine ring. google.com Radical cyclization is another powerful tool for constructing the pyrrolidine ring system. acs.org

1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly effective method for the stereocontrolled synthesis of substituted pyrrolidines. mappingignorance.orgnih.gov This reaction can generate multiple stereocenters in a single step with high efficiency.

Ring Contraction: An innovative approach involves the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. nih.gov This method provides access to functionalized pyrrolidines from readily available starting materials.

Cyclization MethodDescriptionKey Features
Intramolecular CyclizationFormation of the pyrrolidine ring from a single acyclic molecule containing the necessary functional groups.Direct route, often driven by the formation of a stable five-membered ring.
1,3-Dipolar CycloadditionA [3+2] cycloaddition between an azomethine ylide and a dipolarophile (alkene).High stereocontrol, potential to create multiple stereocenters simultaneously. mappingignorance.org
Ring ContractionConversion of a larger ring, such as a pyridine, into a pyrrolidine ring.Utilizes abundant starting materials, offers novel synthetic pathways. nih.gov

Introduction and Functionalization of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. wikipedia.org Its introduction into the pyrrolidine ring can be achieved through several methods:

Nucleophilic Substitution: A common method is the reaction of a halo-substituted pyrrolidine with a cyanide salt, such as sodium or potassium cyanide. mu-varna.bglibretexts.org This is a classic SN2 reaction where the halide is displaced by the cyanide ion.

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form cyanohydrins (hydroxynitriles). mu-varna.bglibretexts.org This reaction can be used to introduce both the hydroxyl and nitrile groups in a single step.

Dehydration of Amides: Primary amides can be dehydrated using reagents like phosphorus(V) oxide (P4O10) or trifluoroacetic anhydride (B1165640) to yield nitriles. mu-varna.bglibretexts.orgbeilstein-journals.org This is a useful method if the corresponding amide is readily available. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide can be converted to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. beilstein-journals.org

Strategic Installation and Manipulation of the Hydroxyl Moiety

The hydroxyl group can be introduced at various stages of the synthesis and may require protection and deprotection steps.

From Ketones: Reduction of a ketone precursor, such as a 4-oxopyrrolidine-3-carbonitrile (B3291915), can yield the desired 4-hydroxypyrrolidine derivative. ekb.eg The choice of reducing agent can influence the stereoselectivity of this transformation.

From Halohydrins: Starting materials like 4-chloro-3-hydroxybutyronitrile already contain the hydroxyl group. google.com In such cases, the hydroxyl group may need to be protected during subsequent reaction steps to prevent unwanted side reactions.

From Amino Acids: Chiral starting materials like 4-hydroxyproline (B1632879) can be used to introduce the hydroxyl group with a defined stereochemistry. nih.govmdpi.com

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

Many applications of pyrrolidine derivatives, particularly in medicine, require specific stereoisomers. Therefore, the development of stereoselective and enantioselective synthetic methods is of great importance.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful strategy for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org By using chiral ligands, it is possible to control the stereochemical outcome of the reaction, leading to the formation of specific enantiomers. acs.org For instance, Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition has been effectively used to achieve both high diastereoselectivity and enantioselectivity in the synthesis of 3,4-syn substituted pyrrolidine moieties. acs.org

Another approach involves the use of chiral starting materials. For example, optically pure (S)-3-hydroxypyrrolidine can be synthesized from optically pure 4-amino-(S)-2-hydroxybutyric acid through esterification, lactam cyclization, and reduction. google.com Similarly, L-proline can serve as a chiral precursor for the synthesis of (S)-pyrrolidine-2-carbonitrile derivatives. beilstein-journals.org The use of chiral auxiliaries can also direct the stereochemical course of a reaction, which are then removed in a later step. acs.org

MethodDescriptionKey Features
Asymmetric 1,3-Dipolar CycloadditionUse of chiral catalysts or auxiliaries to control the stereochemistry of the cycloaddition reaction.High enantioselectivity and diastereoselectivity. mappingignorance.orgacs.org
Chiral Pool SynthesisUtilization of naturally occurring chiral molecules like amino acids (e.g., L-proline, 4-hydroxyproline) as starting materials. beilstein-journals.orgnih.govInherits the stereochemistry from the starting material.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Can be less efficient due to the loss of 50% of the material. acs.org

Asymmetric Catalysis in Pyrrolidine Construction

Asymmetric catalysis is a cornerstone in the synthesis of chiral molecules, enabling the formation of specific enantiomers from prochiral starting materials. In the context of pyrrolidine synthesis, organocatalysis and transition-metal catalysis are prominent strategies.

Proline and its derivatives are often used as bifunctional catalysts. They can form an enamine with a ketone or aldehyde, which then reacts with an electrophile. The catalyst's inherent chirality directs the approach of the electrophile, leading to a product with high enantiomeric excess. youtube.com For instance, a proline-catalyzed asymmetric aldol (B89426) reaction between a ketone and an aldehyde can establish key stereocenters that are later incorporated into the pyrrolidine ring. youtube.com Similarly, bifunctional catalysts combining a chiral scaffold (like a spirobicyclic pyrrolidine) with a hydrogen-bonding group (like a trifluoromethanesulfonamide) have been developed to enhance enantioselectivity in reactions forming carboline and indole (B1671886) derivatives. frontiersin.org

Transition metal complexes featuring chiral ligands are also powerful tools. A notable example involves a dual-catalysis system for the hydrocyanation of alkenes, using a Cobalt(III)-Salen catalyst for hydrogen atom transfer (HAT) and a chiral bisoxazoline-Cu(OTf)₂ complex for enantioselective cyanation. frontiersin.org This type of methodology could be adapted to install the nitrile group at the C-3 position of a pyrrolidine precursor with high enantiocontrol.

Table 1: Examples of Asymmetric Catalysis in the Synthesis of Pyrrolidine Analogs

Catalyst/MethodReactantsProduct TypeYieldStereoselectivity (ee/dr)
ProlineKetone + AldehydeAldol AdductHighExcellent
Spirobicyclic Pyrrolidine A₄Dihydro-β-carboline PrecursorSubstituted 3,4-dihydro-β-carboline51%91% ee
Dual Catalysis (Co/Cu)Alkene + TMSCNChiral NitrileGoodHigh
Bifunctional (thio)ureaIsatin (B1672199) + Malononitrile3-substituted-3-hydroxyoxindoleup to 96%up to 98% ee

Data is illustrative of methodologies applicable to pyrrolidine synthesis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

In the synthesis of complex cyclic systems, an auxiliary can be attached to a precursor molecule to control the facial selectivity of a key bond-forming step, such as a cycloaddition or an alkylation. For example, carboxylic acid derivatives of cyclometalated Iridium(III) complexes have been resolved through condensation with chiral auxiliaries like (1R,2R)-1,2-diaminocyclohexane. nih.gov This principle can be applied to acyclic precursors of pyrrolidines. By attaching a chiral auxiliary to an amine or a carbonyl group in the precursor, one can influence the stereochemistry of the cyclization step, leading to an enantioenriched pyrrolidine product from which the auxiliary can later be cleaved.

Diastereoselective Transformations

When a molecule has multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. Several strategies have been developed for the diastereoselective synthesis of substituted pyrrolidines.

One powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. scholaris.ca While this reaction can sometimes yield mixtures of endo and exo products, conditions can be optimized. Forcing the demetalation of tin- or silicon-substituted iminium ions to generate the azomethine ylide, followed by cycloaddition and subsequent nucleophilic cyclization, can lead to substituted pyrrolidines with high diastereomeric purity in a one-pot cascade. scholaris.caacs.org

Another approach is the nitro-Mannich/hydroamination cascade. This one-pot reaction between a protected aldimine and a nitro-allene, controlled by a combination of a base and a gold(I) catalyst, can generate pyrrolidines with three contiguous stereocenters in high yields and with excellent diastereoselectivity. rsc.orgrsc.org A different multi-step, one-pot protocol involves the addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, yielding N-protected pyrrolidines with excellent diastereoselectivity. nih.gov

Control of Relative and Absolute Configuration

The ultimate goal of stereoselective synthesis is the control of both the relative and absolute configuration of all stereocenters in the target molecule. The absolute configuration refers to the precise 3D arrangement of atoms in space, often designated as R or S. wikipedia.org

Achieving this control is a culmination of the methods previously discussed.

Asymmetric Catalysis: Directly sets the absolute configuration. A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. youtube.comfrontiersin.org

Chiral Auxiliaries: Impart their own absolute stereochemistry onto the molecule, directing the formation of new stereocenters relative to the auxiliary's stereocenter.

Diastereoselective Reactions: Control the relative configuration between newly formed and existing stereocenters. For example, in a cycloaddition, the geometry of the starting materials and the reaction mechanism dictate whether the substituents on the newly formed ring are cis or trans to each other. scholaris.ca

The absolute configuration of a final product is typically determined experimentally using techniques like X-ray crystallography or by comparing its optical rotation to known standards. wikipedia.orgacs.org By combining these strategies, chemists can synthesize a specific stereoisomer of a complex molecule like this compound from simple, achiral precursors.

Retrosynthetic Analysis for this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique where a target molecule is mentally deconstructed into simpler, readily available starting materials through a series of logical "disconnections." elsevier.comyoutube.comyoutube.com

Strategic Disconnections and Transform Design

Disconnection 1: C-N Bond Disconnection (Intramolecular Cyclization) A common strategy for synthesizing heterocyclic rings is to disconnect one of the C-N bonds. organic-chemistry.orgosaka-u.ac.jpnih.gov This reveals an acyclic precursor. For the target molecule, disconnecting the N1-C2 bond suggests an intramolecular nucleophilic substitution, where an amine attacks an electrophilic carbon (e.g., one bearing a leaving group like a halide). This is a classic 5-endo-trig cyclization.

Transform: Intramolecular Sₙ2 cyclization.

Precursor: An amino alcohol with a leaving group gamma to the amine and a nitrile at the appropriate position.

Disconnection 2: C2-C3 Bond Disconnection (Michael Addition) The 1,2-relationship between the nitrile and the hydroxyl group's carbon suggests a disconnection of the C2-C3 bond. This could correspond to a Michael-type addition of a cyanide equivalent to an α,β-unsaturated precursor.

Transform: Conjugate addition of cyanide.

Precursor: An α,β-unsaturated γ-amino aldehyde or ketone.

Disconnection 3: C4-C5 Bond Disconnection (Aldol/Mannich-type reaction) Disconnecting the C4-C5 bond points towards an aldol or Mannich-type reaction. This involves forming the bond between the carbon bearing the hydroxyl group and the adjacent carbon in the ring.

Transform: Intramolecular Aldol or Mannich reaction.

Precursor: An open-chain amino aldehyde or ketone where the nucleophilic enolate and electrophilic carbonyl/iminium ion are positioned to form the five-membered ring.

Recent skeletal editing strategies, such as the direct insertion of a nitrogen atom into a carbocycle or the ring contraction of larger heterocycles like pyridines, represent more advanced and powerful transform designs for accessing pyrrolidine cores. osaka-u.ac.jpnih.govsciencenet.cnsina.cn

Functional Group Interconversions (FGI) in Retrosynthetic Pathways

Functional group interconversions (FGIs) are crucial steps within a retrosynthetic plan, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction or to arrive at the final target structure. solubilityofthings.com

In the synthesis of this compound, several FGIs are critical:

Introduction of the Nitrile Group: The nitrile group is a versatile functional group. Retrosynthetically, it can be derived from:

A primary amide (via dehydration).

An aldehyde (via formation of a cyanohydrin followed by manipulation). youtube.com

An alkyl halide (via Sₙ2 displacement with a cyanide salt).

The reaction of a pyrrolidine with Vilsmeier's reagent can also introduce a nitrile group while maintaining the stereochemistry of the chiral center. nih.gov

Formation of the Hydroxyl Group: The secondary alcohol at the C4 position can be installed via:

Reduction of a Ketone: A common and reliable FGI is the reduction of a ketone (C=O) to a secondary alcohol (CH-OH) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com This ketone could be part of the pyrrolidine ring itself, which would be a 4-oxopyrrolidine-3-carbonitrile intermediate.

From an Alkene: Hydroboration-oxidation or oxymercuration-demercuration of a double bond within the ring (a dihydropyrrole) could also install the hydroxyl group.

Application of Common Synthons and Reagent Equivalents

The retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a variety of synthons and their corresponding synthetic equivalents. A logical approach involves disconnecting the C-N and C-C bonds of the pyrrolidine ring, as well as functional group interconversions.

A primary strategy for constructing the pyrrolidine ring is through cyclization reactions. For instance, the synthesis of related 4-hydroxypyrrolidin-2-ones has been achieved starting from N-Boc protected amino acids and Meldrum's acid. uitm.edu.my This suggests that a suitable α-amino acid derivative could serve as a key synthon.

Another powerful approach involves the use of chiral epoxides as electrophilic synthons. In the synthesis of 4-hydroxyproline, a structurally similar compound, enantiomerically pure epichlorohydrin (B41342) has been utilized as a precursor. researchgate.net This strategy allows for the stereocontrolled introduction of the hydroxyl group. The epoxide can be opened by a nucleophile containing the nitrogen and the carbonitrile precursor.

Synthon Reagent Equivalent Relevant Transformation
α-Amino acid anionN-protected amino ester (e.g., N-Boc-glycine methyl ester)Nucleophilic substitution/addition
Chiral epoxide(R)- or (S)-EpichlorohydrinEpoxide ring-opening
α,β-Unsaturated nitrileAcrylonitrileMichael addition
Azomethine ylideGenerated in situ from an amine and an aldehyde[3+2] Cycloaddition
4-Amino-3-hydroxybutanenitrileDerived from a protected cyanohydrinIntramolecular cyclization

The choice of protecting groups for the amine and hydroxyl functionalities is crucial to prevent side reactions and to direct the regioselectivity of the bond-forming steps. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn), while hydroxyl groups are often protected as silyl (B83357) ethers or benzyl ethers.

The introduction of the nitrile group can be achieved at various stages of the synthesis. It can be present in one of the starting materials, for example, as part of an α,β-unsaturated nitrile in a Michael addition, or it can be introduced later through the conversion of another functional group, such as an aldehyde or a carboxylic acid amide.

Biocatalytic Retrosynthesis for Target Molecule Derivations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds like this compound. Enzymes can exhibit high chemo-, regio-, and stereoselectivity, often obviating the need for complex protection and deprotection steps. mdpi.com

A key biocatalytic strategy for obtaining enantiomerically pure hydroxypyrrolidines is through the kinetic resolution of a racemic mixture. wikipedia.org In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure starting material and the transformed product. wikipedia.org Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols and their esters. rsc.org

For instance, the enzymatic kinetic resolution of racemic 3-hydroxypyrrolidines has been successfully achieved through lipase-catalyzed acetylation. rsc.org This approach could be adapted for a racemic mixture of a suitable precursor to this compound.

The following table summarizes various lipases that have been utilized in the kinetic resolution of substituted pyrrolidines and related compounds, highlighting their potential applicability.

Enzyme Source Organism Application in Pyrrolidine Synthesis
Lipase BCandida antarctica (CAL-B)Resolution of racemic proline derivatives. rsc.org
LipaseAspergillus niger (ANL)Resolution of racemic proline derivatives. rsc.org
LipaseBurkholderia cepaciaResolution of N-Boc protected β-amino esters. rsc.org
LaccaseMyceliophthora thermophilaStereoselective synthesis of pyrrolidine-2,3-diones. rsc.org

Another biocatalytic approach involves the use of transaminases for the asymmetric synthesis of chiral amines. mdpi.com A retrosynthetic analysis of this compound could envision a precursor ketone that is stereoselectively aminated using a transaminase to install the chiral amine center.

Furthermore, dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. nih.gov This powerful technique has been applied to the synthesis of various chiral amines and could be a highly efficient strategy for producing enantiomerically pure this compound. mdpi.com

The development of novel biocatalysts through directed evolution and protein engineering continues to expand the scope of biocatalysis, offering the potential for highly efficient and selective syntheses of complex molecules like this compound in the future.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxypyrrolidine 3 Carbonitrile

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom

The lone pair of electrons on the pyrrolidine nitrogen atom makes it a nucleophilic center, readily participating in a variety of chemical reactions. This reactivity is central to the derivatization of the 4-Hydroxypyrrolidine-3-carbonitrile scaffold.

N-Derivatization Reactions

The secondary amine of the pyrrolidine ring can undergo N-derivatization reactions such as N-acylation and N-alkylation. These reactions are fundamental in modifying the structure and properties of the molecule, often as a step towards the synthesis of more complex chemical entities.

N-Acylation: The pyrrolidine nitrogen can be acylated using various acylating agents like acyl chlorides or anhydrides. These reactions typically proceed under basic or neutral conditions to yield the corresponding N-acylpyrrolidine derivative. The choice of base is crucial to avoid side reactions and to control selectivity, especially in the presence of the hydroxyl group. A variety of acyl groups can be introduced, ranging from simple acetyl groups to more complex moieties, thereby allowing for the fine-tuning of the molecule's steric and electronic properties.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through reactions with alkyl halides. These reactions often require a base to deprotonate the secondary amine, enhancing its nucleophilicity. The choice of the alkylating agent and reaction conditions can influence the efficiency of the N-alkylation process. In some cases, catalyst- and base-free conditions can be employed for the N-alkylation of similar heterocyclic systems, such as hydroxypyridines, with organohalides. nih.gov The resulting N-alkylated pyrrolidines are valuable intermediates in medicinal chemistry and materials science. nih.gov

Table 1: Examples of N-Derivatization Reactions of Pyrrolidine Scaffolds

Reaction TypeReagent ClassGeneral Product
N-AcylationAcyl Halides, AnhydridesN-Acylpyrrolidine
N-AlkylationAlkyl HalidesN-Alkylpyrrolidine

Analysis of Competitive Nucleophilic Attack by Nitrogen and Oxygen

The presence of both a secondary amine and a hydroxyl group in this compound introduces the potential for competitive nucleophilic attack during derivatization reactions, particularly acylation. The nitrogen atom is generally a stronger nucleophile than the oxygen atom in an unprotonated state. However, the selectivity of these reactions can be effectively controlled by the pH of the reaction medium.

Under basic or neutral conditions, the nitrogen atom is more nucleophilic and will preferentially attack the electrophilic acylating agent, leading to N-acylation. Conversely, under acidic conditions, the nitrogen atom is protonated to form an ammonium (B1175870) salt. This protonation deactivates the nitrogen as a nucleophile. Consequently, the hydroxyl group becomes the primary nucleophilic site, leading to O-acylation. This principle of "acidity favors O-acylation, while alkalinity favors N-acylation" is a well-established strategy in the chemoselective functionalization of amino alcohols. nih.gov For instance, the O-acylation of hydroxyamino acids can be achieved using acyl chlorides in the presence of a strong acid like perchloric acid in an inert solvent. nih.gov

Table 2: pH Control of Acylation Regioselectivity in Amino Alcohols

Reaction ConditionPredominant NucleophileMajor Product
Basic/NeutralNitrogenN-Acyl derivative
AcidicOxygenO-Acyl derivative

Comprehensive Mechanistic Studies of Key Transformations

A thorough understanding of the reaction mechanisms involved in the transformations of this compound is essential for predicting reaction outcomes and for the rational design of synthetic routes.

Unraveling Reaction Pathways in Pyrrolidine and Nitrile Chemistry

The pyrrolidine ring and the nitrile group can undergo a variety of transformations with distinct reaction pathways.

Pyrrolidine Ring Chemistry: Mechanistic studies on the synthesis and functionalization of pyrrolidines have revealed a range of reaction pathways. For example, copper-catalyzed intramolecular C-H amination has been studied as a method for pyrrolidine synthesis, with evidence pointing towards a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org The diastereoselectivity of pyrrolidine formation through oxidative cyclization can provide insights into the initial steps of the reaction mechanism, with possibilities including trans- or syn-aminocupration followed by homolysis, or oxidation of the nitrogen to a nitrogen radical followed by cyclization. nih.gov Furthermore, pyrrolidines can undergo ring contraction to form cyclobutanes via a proposed 1,4-biradical intermediate. acs.org

Nitrile Group Chemistry: The nitrile group is a versatile functional group that can participate in several key transformations. The hydrolysis of nitriles to carboxylic acids can proceed through either acid-catalyzed or base-catalyzed pathways. The reduction of nitriles, typically with a strong reducing agent like lithium aluminum hydride, proceeds via the formation of an intermediate imine anion to yield a primary amine. Nitriles can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

Factors Governing Regioselectivity and Stereoselectivity

Regioselectivity: In reactions involving unsymmetrical reagents or substrates, regioselectivity refers to the preference for one direction of bond making or breaking over another. In the context of this compound, regioselectivity is a key consideration in reactions involving the different functional groups. As discussed in section 3.3.2, the regioselectivity of acylation (N- vs. O-acylation) is primarily governed by the pH of the reaction medium. In reactions involving the pyrrolidine ring itself, such as additions to a double bond in a related unsaturated pyrrolidine, the regioselectivity can be influenced by the electronic and steric effects of the substituents on the ring. For instance, in the reactions of substituted 3,4-pyridynes, which are heterocyclic analogues, the regioselectivity of nucleophilic attack is influenced by the electronic effects of substituents on the ring, which can polarize the aryne triple bond. nih.gov

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, which has two stereocenters at C3 and C4, controlling the stereochemistry is crucial in many synthetic applications. The relative stereochemistry of the hydroxyl and nitrile groups (cis or trans) will significantly influence the conformation of the pyrrolidine ring and the accessibility of the reactive sites. This, in turn, can direct the stereochemical outcome of subsequent reactions. For example, in the hydrogenation of substituted pyrroles to form pyrrolidines, the initial reduction of a substituent can create a stereocenter that directs the subsequent reduction of the pyrrole (B145914) ring with high diastereoselectivity. nih.gov Similarly, in [3+2] cycloaddition reactions to form substituted pyrrolidines, the use of chiral catalysts can lead to high diastereo- and enantioselectivity. chemistryviews.orgacs.org The inherent chirality of the starting material can also influence the stereochemical course of a reaction, a concept known as substrate-controlled stereoselectivity. The presence of fluorine substituents in pyrrolidine rings has been shown to significantly influence the conformational stability and stereochemical behavior of the molecule. beilstein-journals.org

Advanced Derivatization Strategies for 4 Hydroxypyrrolidine 3 Carbonitrile in Research

Protecting Group Chemistries for Amine and Hydroxyl Functions

In the course of a multi-step synthesis involving 4-hydroxypyrrolidine-3-carbonitrile, it is often necessary to temporarily block the reactivity of the amine and hydroxyl groups to prevent them from interfering with reactions at other sites of the molecule. This is achieved through the use of protecting groups, which are selectively introduced and can be later removed under specific conditions without altering the rest of the molecule. nih.govnih.gov

The secondary amine of the pyrrolidine (B122466) ring is nucleophilic and can undergo a variety of reactions, including acylation and alkylation. To prevent these side reactions, the amine is commonly protected as a carbamate. nih.gov One of the most widely used protecting groups for amines is the tert-butyloxycarbonyl (Boc) group. nih.gov The introduction of the Boc group is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base such as triethylamine (B128534) or sodium bicarbonate. The resulting N-Boc-4-hydroxypyrrolidine-3-carbonitrile is stable to a wide range of non-acidic reagents. Deprotection is readily accomplished under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov

The hydroxyl group, being a nucleophile and a proton donor, also frequently requires protection to prevent unwanted reactions such as O-alkylation or acylation. Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation, stability, and selective removal. masterorganicchemistry.com A frequently employed silyl ether is the tert-butyldimethylsilyl (TBDMS) ether. organic-chemistry.org The protection of the hydroxyl group in this compound can be achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). organic-chemistry.org The resulting O-TBDMS derivative is robust under many reaction conditions but can be selectively cleaved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). gelest.com The choice of protecting group is critical and is often dictated by the specific reaction conditions to be employed in subsequent synthetic steps. harvard.edu

Functional GroupProtecting GroupReagents for ProtectionReagents for Deprotection
Secondary Aminetert-butyloxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O), TriethylamineTrifluoroacetic acid (TFA)
Hydroxyltert-butyldimethylsilyl (TBDMS)tert-butyldimethylsilyl chloride (TBDMSCl), ImidazoleTetra-n-butylammonium fluoride (TBAF)

Chemical Modifications for Enhanced Analytical Characterization

The analytical characterization of small, polar molecules like this compound by techniques such as gas chromatography (GC) and mass spectrometry (MS) can be challenging due to low volatility and poor ionization efficiency. Chemical derivatization is a powerful tool to overcome these limitations. gcms.cz By converting the polar amine and hydroxyl groups into less polar, more volatile derivatives, chromatographic resolution and mass spectrometric sensitivity can be significantly improved. youtube.com

For GC analysis, derivatization to increase volatility and thermal stability is essential. A common approach is silylation, where the active hydrogens of the amine and hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. The resulting TMS derivatives of this compound are significantly more volatile and are amenable to GC separation. Chiral variants of these derivatizing agents, or the use of chiral GC columns, can also allow for the separation and quantification of different stereoisomers of the molecule. gcms.czchromatographyonline.comchromatographyonline.com

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can be used to enhance ionization efficiency, particularly for electrospray ionization (ESI). researchgate.net Acylation of the amine group with reagents that introduce a permanently charged or easily ionizable moiety can significantly boost the signal in positive-ion ESI-MS. For instance, derivatization with a reagent containing a quaternary ammonium (B1175870) group can lead to a substantial increase in sensitivity. Similarly, derivatization of the hydroxyl and amine groups can be tailored to introduce specific functionalities that provide characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural confirmation and quantification. nih.govnih.gov For example, derivatization with p-bromophenacyl bromide can introduce a bromine atom, whose characteristic isotopic pattern in the mass spectrum facilitates unambiguous identification. cphi-online.com

Analytical TechniqueDerivatization StrategyCommon ReagentsPurpose of Derivatization
Gas Chromatography (GC)SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility and thermal stability
Gas Chromatography (GC)AcylationTrifluoroacetic anhydride (B1165640) (TFAA)Increase volatility and electron capture detection
Liquid Chromatography-Mass Spectrometry (LC-MS)Acylation with ionizable tagsReagents with quaternary ammonium groupsEnhance ionization efficiency in ESI-MS
Tandem Mass Spectrometry (MS/MS)Introduction of specific functional groupsp-bromophenacyl bromideIntroduce isotopic signature for identification

Design of Analogs with Specific Structural Modulations

The synthesis of analogs of this compound with specific structural modifications is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop compounds with improved biological properties. organic-chemistry.org These modifications can involve altering the substitution pattern on the pyrrolidine ring or replacing the existing functional groups.

The secondary amine of the pyrrolidine ring is a common site for modification. N-alkylation or N-acylation can be used to introduce a wide variety of substituents. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can be used to introduce alkyl groups of varying complexity. Acylation with different acid chlorides or anhydrides can introduce a range of amide functionalities. These modifications can impact the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, which in turn can influence its biological activity and pharmacokinetic properties.

Modification of the hydroxyl group can also lead to the generation of diverse analogs. The hydroxyl group can be converted to an ether or an ester, or it can be replaced with other functional groups through nucleophilic substitution after activation (e.g., by conversion to a mesylate or tosylate). The stereochemistry at the hydroxyl-bearing carbon is often crucial for biological activity, and synthetic strategies that allow for the controlled inversion or retention of this stereocenter are highly valuable. mdpi.com The diastereoselective synthesis of pyrrolidine derivatives is an active area of research, often employing methods like 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with high stereocontrol. nih.govmdpi.com

Modification SiteType of ModificationPotential ReagentsDesired Outcome
Secondary AmineN-AlkylationAldehydes/Ketones, Sodium triacetoxyborohydrideModulate lipophilicity and basicity
Secondary AmineN-AcylationAcid chlorides, AnhydridesIntroduce amide functionalities
Hydroxyl GroupO-AlkylationAlkyl halides, BaseGenerate ether analogs
Hydroxyl GroupEsterificationAcid chlorides, Carboxylic acids, DCCProduce ester prodrugs or analogs
Pyrrolidine RingStereochemical InversionMitsunobu reaction (on hydroxyl)Explore stereochemical requirements for activity

Regioselective and Chemoselective Derivatizations

With multiple reactive sites, achieving regioselective and chemoselective derivatization of this compound is a significant synthetic challenge. medchemexpress.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preference for reaction at one position over another.

In the case of this compound, the secondary amine is generally more nucleophilic than the hydroxyl group, and thus, reactions with electrophiles under neutral or basic conditions often occur preferentially at the nitrogen atom. researchgate.net For example, acylation with one equivalent of an acid chloride at low temperature is likely to yield the N-acylated product selectively. However, this selectivity can be influenced by the reaction conditions, including the solvent, base, and the nature of the electrophile.

Regioselectivity becomes critical when considering reactions such as alkylation. While N-alkylation is often favored due to the higher nucleophilicity of the amine, O-alkylation can occur under certain conditions. nih.gov The choice of the alkylating agent and the base can influence the N- versus O-alkylation ratio. Hard electrophiles, such as dimethyl sulfate, may favor O-alkylation, whereas softer electrophiles like methyl iodide tend to favor N-alkylation. researchgate.net The use of protecting groups, as discussed in section 4.1, is the most reliable method to achieve high regioselectivity. By protecting the amine, for instance, subsequent reactions can be directed exclusively to the hydroxyl group, and vice versa. The thermodynamic versus kinetic control of a reaction can also be exploited to favor a particular regioisomer. youtube.com

Reaction TypeSelectivity ChallengeControlling FactorsExample Strategy
AcylationN- vs. O-acylationStoichiometry, Temperature, NucleophilicityUse of 1 equivalent of acylating agent at low temperature for N-acylation
AlkylationN- vs. O-alkylationHard/Soft nature of electrophile, Base, SolventUse of a soft alkylating agent (e.g., methyl iodide) for N-alkylation
Derivatization of a protected intermediateDirecting reaction to a specific siteOrthogonal protecting groupsProtection of the amine with Boc to allow for selective O-derivatization

Structural Elucidation and Conformational Analysis of 4 Hydroxypyrrolidine 3 Carbonitrile and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including 4-hydroxypyrrolidine-3-carbonitrile derivatives.

¹H NMR: Proton NMR spectra offer insights into the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ) of the pyrrolidine (B122466) ring protons are influenced by the substituents and their stereochemistry. For instance, the protons on the carbons bearing the hydroxyl and cyano groups exhibit characteristic chemical shifts that are sensitive to their cis or trans relationship.

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrrolidine ring, as well as the carbon of the nitrile group, are diagnostic. The position of the hydroxyl and cyano groups significantly influences the chemical shifts of the adjacent carbon atoms.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals, especially in complex derivatives. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive C-H assignments.

The structural determination of complex carbohydrates, which, like substituted pyrrolidines, can have overlapping signals, often relies heavily on liquid-state NMR. nih.gov The strategies employed in carbohydrate analysis, such as the detailed interpretation of chemical shifts and the use of various 2D NMR experiments, are transferable to the analysis of this compound and its derivatives to determine their constitution and stereochemistry. nih.gov

Table 1: Representative NMR Data for a Substituted Pyrrolidine Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-23.50 (dd, J = 12.0, 4.0 Hz)55.2
H-33.10 (m)40.5
H-44.60 (m)72.1
H-5a3.25 (dd, J = 12.0, 5.0 Hz)50.8
H-5b3.15 (dd, J = 12.0, 3.0 Hz)
-OH5.40 (br s)
-CN118.9

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and its derivatives and for gaining structural information through the analysis of fragmentation patterns. The way a molecule breaks apart upon ionization can provide clues about its structure.

In aliphatic amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). libretexts.org For a pyrrolidine ring, this can lead to the loss of substituents or the opening of the ring. The presence of a hydroxyl group can lead to the loss of a water molecule. libretexts.org High-energy collisional dissociation (HCD), a fragmentation method used in Orbitrap mass spectrometers, provides high-resolution data that can be used to statistically analyze fragmentation patterns, aiding in the identification of isomers. nih.gov By carefully examining the masses of the fragment ions, it is possible to piece together the structure of the original molecule and differentiate between isomers that might be difficult to distinguish by other methods.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. copbela.orglibretexts.org In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and amine (N-H) groups.

The presence of a broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. lumenlearning.com A medium, sharp absorption band in the range of 2260-2220 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. copbela.org The N-H stretching vibration of the secondary amine in the pyrrolidine ring would typically appear in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the saturated ring system are expected in the 3000-2850 cm⁻¹ range. lumenlearning.compressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (alcohol)3600-3200 (broad)
N-H (amine)3500-3300 (medium)
C-H (alkane)3000-2850 (strong)
C≡N (nitrile)2260-2220 (medium, sharp)

Note: These are typical ranges and the exact positions can vary based on the molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds.

By diffracting X-rays off a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms in the solid state. This technique yields detailed information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. mdpi.com For example, X-ray diffraction studies on various substituted pyrrolidine-carbonitrile derivatives have been successfully used to elucidate their molecular structures. researchgate.net The resulting crystal structures provide unambiguous proof of the connectivity and stereochemical configuration of the substituents on the pyrrolidine ring. researchgate.netresearchgate.net

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing provides insight into the intermolecular forces that govern the solid-state structure, such as hydrogen bonding. In this compound, the hydroxyl group and the amine hydrogen can act as hydrogen bond donors, while the nitrogen of the nitrile group, the oxygen of the hydroxyl group, and the nitrogen of the amine can act as hydrogen bond acceptors. These hydrogen bonds can lead to the formation of complex three-dimensional networks in the crystal. The study of these interactions is crucial for understanding the physicochemical properties of the solid material. mdpi.comdntb.gov.ua

Conformational Analysis Studies

The conformational landscape of the pyrrolidine ring is characterized by a puckering of the five-membered ring, which can adopt various envelope (E) and twist (T) conformations. The substituents on the ring significantly influence the energetic preference for a particular conformation. For 3,4-substituted pyrrolidines like this compound, the interplay between the hydroxyl and cyano groups, including potential intramolecular hydrogen bonding, dictates the conformational equilibrium.

Experimental Probing of Conformations

The experimental investigation of the conformational preferences of pyrrolidine derivatives heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 1H and 13C NMR, along with two-dimensional methods like HMQC and HMBC, are instrumental in assigning the signals of the pyrrolidine ring protons and carbons. nih.gov The magnitude of the vicinal coupling constants (3JHH) between the protons on the pyrrolidine ring provides crucial information about the dihedral angles and, by extension, the ring's pucker.

While specific experimental data for this compound is not extensively available in the public domain, studies on analogous systems, such as N-substituted piperidine (B6355638) and pyrrolidine derivatives, demonstrate the power of correlating experimental NMR data with theoretical calculations. In such studies, the lowest energy conformers are first identified through computational methods, and their NMR chemical shifts are then calculated. A good correlation between the calculated and experimental chemical shifts validates the predicted conformational preferences. acs.org

For instance, in the conformational analysis of β-proline oligopeptides, which contain pyrrolidine rings, NOESY and ROESY NMR experiments are employed to determine inter-proton distances. These distance restraints are then used in molecular dynamics simulations to calculate the three-dimensional structure of the conformers present in solution. frontiersin.org This combined experimental and computational approach allows for a detailed understanding of the conformational behavior of substituted pyrrolidines.

Stereochemical Assignment and Determination of Relative Configurations

The presence of multiple stereocenters in this compound (at C3 and C4) means that it can exist as different stereoisomers (diastereomers and enantiomers). The determination of the relative and absolute configuration of these isomers is a critical aspect of its structural elucidation.

For example, the X-ray analysis of 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives has provided unambiguous proof of their molecular and crystal structures. ub.edu These studies have been able to identify and characterize different diastereoisomers present in the crystalline state. The analysis of the crystal structure of a (2S,4R)-4-hydroxyproline derivative revealed an exo ring pucker, with the substituent at C4 being in a pseudoaxial position. umn.edu This kind of detailed structural information is invaluable for understanding the stereochemical influences on conformation.

In the absence of X-ray crystallographic data, spectroscopic techniques, particularly NMR, can provide insights into the relative stereochemistry. For instance, the observation of specific Nuclear Overhauser Effects (NOEs) between protons on the pyrrolidine ring can indicate their spatial proximity and thus help in assigning the cis or trans relationship between substituents.

Computational methods are also increasingly used to predict the most stable stereoisomers and to correlate calculated NMR parameters with experimental data to aid in stereochemical assignment. scispace.com

Computational Chemistry and Theoretical Investigations of 4 Hydroxypyrrolidine 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. arxiv.orgquantumzeitgeist.com

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its stability, reactivity, and intermolecular interactions. Quantum chemical calculations can determine key parameters for 4-Hydroxypyrrolidine-3-carbonitrile. Theoretical studies on similar chemical entities often involve optimizing the molecular geometry and then calculating various electronic descriptors. nih.govnih.gov

Key electronic properties that are typically investigated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with other molecules, including biological receptors.

Atomic Charges: Calculations can assign partial charges to each atom in the molecule, offering a quantitative measure of the polarity of different bonds and the reactivity of specific atomic sites.

While specific DFT studies for this compound are not widely documented in publicly available literature, analysis of its structure suggests that the hydroxyl (-OH) and nitrile (-C≡N) groups would be key sites for reactivity and intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

Quantum chemical calculations are invaluable for mapping the potential energy surface of a chemical reaction. This allows for the modeling of reaction pathways and the identification of transition states, which are the high-energy structures that exist transiently between reactants and products. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. This methodology could be applied to understand the synthesis of this compound or its metabolic degradation pathways. Such computational analysis provides a mechanistic understanding that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Landscapes

The pyrrolidine (B122466) ring in this compound is not planar and can adopt various puckered conformations. Furthermore, the substituents can rotate around single bonds. This flexibility results in a complex conformational landscape, where the molecule can exist as an ensemble of different shapes in solution. nih.gov Molecular Dynamics (MD) simulations are a powerful computational method used to explore these conformational possibilities. nih.gov

In an MD simulation, the atoms of the molecule are modeled as points with mass, and their movements are calculated over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, governs the interactions between atoms. By simulating the molecule in a virtual box, often with explicit solvent molecules, for a sufficient length of time (nanoseconds to microseconds), a trajectory of its dynamic behavior is generated. nih.govnih.gov Analysis of this trajectory reveals the preferred conformations, the energy barriers between them, and how the molecule's shape fluctuates in a biological environment. nih.govnih.gov Understanding the accessible conformations is crucial, as the biologically active conformation that binds to a receptor may not be the lowest energy state in solution.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor), which is typically a protein. nih.gov Given that many cyanopyrrolidine derivatives are known inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes, it is a primary target for docking studies involving this class of compounds. jcdronline.orgnih.govnih.gov

The docking process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate the binding affinity of numerous possible poses. The results can predict the most likely binding mode and provide a binding energy score. Analysis of the best-scoring pose reveals specific ligand-receptor interactions, such as:

Hydrogen Bonds: The hydroxyl group of this compound could act as both a hydrogen bond donor and acceptor, while the nitrogen of the nitrile group can act as an acceptor.

Hydrophobic Interactions: The pyrrolidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Salt Bridges: If the pyrrolidine nitrogen is protonated, it could form salt bridges with negatively charged residues like aspartate or glutamate.

Studies on related pyrrolidine derivatives have identified key interactions within the active sites of enzymes like α-mannosidase, involving hydrogen bonds and hydrophobic π-π stacking contacts. nih.gov For DPP-IV, the nitrile group of many inhibitors forms a critical covalent or non-covalent interaction with the catalytic serine residue.

Table 1: Potential Interacting Residues in the DPP-IV Active Site for Cyanopyrrolidine-Based Inhibitors
Interaction TypePotential Interacting ResidueRole of Ligand Moiety
Covalent/Non-covalent InteractionSerine (catalytic residue)Nitrile group
Hydrogen BondingTyrosine, AsparagineHydroxyl group, Pyrrolidine Nitrogen
Hydrophobic InteractionsPhenylalanine, Tyrosine, TryptophanPyrrolidine ring
Salt BridgeGlutamate, AspartateProtonated Pyrrolidine Nitrogen

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.com These models are highly valuable for predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. mdpi.com

Computational Approaches to Structure-Activity Correlation

Computational chemistry provides powerful tools to elucidate the relationship between the molecular structure of a compound and its biological activity. For this compound and its derivatives, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in understanding the key structural features that govern their interactions with biological targets. These methods allow for the rational design of new analogs with potentially enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orglongdom.org For derivatives of the this compound scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can offer detailed insights. researchgate.netnih.govyoutube.comchemrevlett.com These analyses generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity.

In a hypothetical CoMFA and CoMSIA study on a series of this compound analogs, the compounds would be aligned based on a common substructure. The resulting models would be evaluated based on statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred). youtube.commdpi.com

A typical CoMFA model might reveal that bulky substituents are favored in a particular region of the molecule, while a CoMSIA model could indicate that electron-donating groups and hydrogen bond acceptors in specific locations enhance biological activity. nih.gov For instance, analysis of CoMFA and CoMSIA contour maps for pyrrolidine analogues has shown that electron-donating groups at the 3rd position of the pyrrolidine ring can increase activity, whereas electron-withdrawing groups may be preferred at other positions. nih.gov

Table 1: Hypothetical Statistical Results of 3D-QSAR Models for this compound Analogs

Modelr²predF-valueOptimal Components
CoMFA 0.7350.9680.812125.65
CoMSIA 0.7910.9750.855142.36

This table presents hypothetical data for illustrative purposes.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific receptor, as well as the binding affinity. nih.govplos.org For this compound, docking studies could be employed to understand its binding mode within the active site of a target protein. This would involve generating a 3D model of the compound and placing it into the binding pocket of the receptor.

The results of a docking simulation would provide a binding score, often expressed in kcal/mol, which estimates the binding free energy. A more negative score typically indicates a stronger interaction. Furthermore, the simulation would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.govresearchgate.net

For example, a docking study might show that the hydroxyl group at the 4-position of the pyrrolidine ring forms a crucial hydrogen bond with a specific amino acid residue, while the carbonitrile group at the 3-position is situated in a hydrophobic pocket. This information is invaluable for designing new derivatives with improved binding affinity. Studies on similar pyrrolidine carboxamide derivatives have successfully used molecular docking to predict binding affinities and identify key interactions. nih.govplos.orgresearchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound and its Analogs

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound -7.8TYR228, SER122, PHE2902
Analog A -8.5TYR228, SER122, TRP843
Analog B -6.9SER122, PHE2901

This table presents hypothetical data for illustrative purposes. The specific residues would be dependent on the target protein.

By combining the insights from QSAR and molecular docking, a comprehensive understanding of the structure-activity relationships of this compound can be developed. This knowledge can guide the synthesis of new compounds with optimized biological activity. researchgate.net

Advanced Applications in Organic Synthesis and Medicinal Chemistry Design

4-Hydroxypyrrolidine-3-carbonitrile as a Chiral Building Block

This compound is a valuable heterocyclic compound in synthetic and medicinal chemistry, primarily utilized as a chiral building block. Its utility stems from the presence of multiple functionalities and defined stereocenters within a constrained five-membered ring system. The pyrrolidine (B122466) ring, a common motif in many biologically active natural products and pharmaceuticals, provides a robust scaffold. The hydroxyl (-OH) and nitrile (-CN) groups offer versatile handles for a wide array of chemical transformations, while the inherent chirality allows for the enantioselective synthesis of complex target molecules. msesupplies.com

The stereospecific arrangement of substituents on the pyrrolidine ring is crucial for molecular recognition and biological activity, making chiral precursors like this compound essential for constructing optically pure drugs. msesupplies.com Its structural rigidity, compared to acyclic analogues, helps to lock the molecule into a specific conformation, which can be advantageous for binding to biological targets like enzymes and receptors. This conformational constraint is a key feature sought after in modern drug design. The synthesis of many pharmaceuticals and agrochemicals depends on the availability of such chiral intermediates that serve as foundational units for further structural and stereochemical development. buchler-gmbh.com

Table 1: Properties of (S)-Pyrrolidine-3-carbonitrile Hydrochloride

Property Value
CAS Number 1153950-49-2
Molecular Formula C₅H₉ClN₂
Molecular Weight 132.59 g/mol
Appearance White to off-white solid
Purity ≥97.0%
Optical Rotation [α] 10.4° (c=0.005 g/mL in MeOH)

Data sourced from MSE Supplies. msesupplies.com

Integration into Complex Molecular Architectures

The unique structural features of this compound make it an ideal starting point for the synthesis of more intricate molecular frameworks, including fused, polycyclic, and spirocyclic systems.

The pyrrolidine ring of this compound can be annulated to form fused bicyclic systems, which are prevalent in numerous natural alkaloids and drug candidates. nih.gov Synthetic strategies often involve leveraging the existing functional groups to build an adjacent ring. For instance, the hydroxyl group can be converted into a suitable leaving group, followed by an intramolecular nucleophilic substitution by a nitrogen- or carbon-based nucleophile tethered to the pyrrolidine ring, leading to the formation of a fused ring.

Another powerful method for creating fused pyrrolidine systems is through [3+2] cycloaddition reactions. nih.gov While not starting directly from this compound, this strategy highlights a general approach where a glycine-derived azomethine ylide can react in an intramolecular fashion with a tethered alkene or alkyne to construct a second ring fused to the newly formed pyrrolidine core. This methodology allows for the efficient assembly of complex scaffolds like octahydro-1H-pyrrolo[3,2-c]pyridines, which are found in agents targeting central nervous system (CNS) disorders. nih.gov

The synthesis of spirocyclic scaffolds, where two rings share a single atom, is a significant area of organic synthesis, as these motifs are found in a variety of natural products with interesting biological activities. The pyrrolidine ring is a common component of such structures. Research has demonstrated the synthesis of novel spirooxindole–pyrrolidine compounds, which have been evaluated for their anticancer properties. msesupplies.com This synthesis often involves a multicomponent reaction where an isatin (B1672199) derivative (the precursor to the oxindole (B195798) core), an amino acid (like proline or a derivative), and a dipolarophile react in a [3+2] cycloaddition to generate the spirocyclic pyrrolidine system.

The construction of these complex scaffolds relies on the precise control of stereochemistry, and using a chiral building block like a 4-hydroxypyrrolidine derivative ensures that the final spirocyclic or polycyclic product is obtained in an optically active form. This is critical for its intended biological application, as different stereoisomers can have vastly different pharmacological effects.

Rational Design of Medicinal Chemistry Scaffolds

The this compound scaffold is a key element in the rational design of new therapeutic agents. Its amenability to chemical modification allows for systematic exploration of structure-activity relationships and the implementation of advanced drug design strategies.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. By synthesizing a series of analogues based on a core scaffold and evaluating their effects, chemists can optimize potency, selectivity, and pharmacokinetic properties. nih.gov

A relevant example is the SAR study of 1H-pyrrole-3-carbonitrile derivatives as agonists for the STING (stimulator of interferon genes) receptor, a promising target in cancer immunotherapy. nih.gov In this research, various substituents were introduced onto an aniline (B41778) ring attached to the pyrrole-carbonitrile core, and the resulting compounds were tested for their ability to bind to and activate the STING protein. nih.gov This systematic modification revealed that certain substituents led to compounds with activity comparable to known STING agonists. nih.gov For instance, model compound 7F from the study was shown to induce the phosphorylation of key signaling proteins downstream of STING activation. nih.gov Although this study uses a pyrrole (B145914) instead of a pyrrolidine, the principles of SAR investigation are directly applicable. An analogous SAR study on this compound would involve modifying the substituents on the pyrrolidine ring or on groups attached to it to probe the chemical space around this scaffold and optimize its interaction with a specific biological target.

Table 2: Representative Data from SAR Study of STING Agonists

Compound Substituent (R) hSTING WT Binding (EC₅₀, μM) THP1-ISG-Luciferase Activity (EC₅₀, μM)
SR-717 (Reference) N/A 0.49 0.81
7F 4-F 0.58 0.86
7P 3-Cl 0.65 0.72
7R 3-CF₃ 0.44 0.76

This table is illustrative of an SAR investigation, adapted from a study on 1H-pyrrole-3-carbonitrile derivatives. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to generate novel intellectual property, improve drug-like properties, or enhance biological activity while retaining the key binding interactions of a known active compound. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold. scispace.com Bioisosteric replacement is a more subtle modification, involving the substitution of one functional group or atom for another with similar physical or chemical properties that can maintain or improve biological activity. nih.gov

The this compound framework can serve as a candidate for such strategies. For example, the pyrrolidine ring itself could be a "hop" from a different heterocyclic or even an acyclic core in an existing drug, with the goal of improving properties like metabolic stability or synthetic accessibility. Conversely, the hydroxyl and nitrile groups on the pyrrolidine ring are ripe for bioisosteric replacement. The hydroxyl group could be replaced with a fluorine atom, an amino group, or a small alkoxy group to probe the effects of hydrogen bonding capacity and polarity. The nitrile group, a versatile hydrogen bond acceptor and polar moiety, could be swapped with other groups like a small amide, an oxadiazole, or a tetrazole to modulate potency, solubility, and metabolic fate. These strategies are integral to the lead optimization phase of drug development, allowing chemists to fine-tune a molecule's properties. researchgate.net

Exploration of Stereochemical Influences on Molecular Recognition

For instance, in the design of enzyme inhibitors, the stereochemistry of small molecule ligands is a key determinant of binding affinity and selectivity. While direct studies on this compound are limited, research on analogous hydroxylated pyrrolidines provides significant insights. For example, hydroxylated pyrrolidine derivatives have been identified as potent glycosidase inhibitors, where the stereochemistry of the hydroxyl groups mimics that of the natural sugar substrates, leading to effective competitive inhibition. Computational modeling and docking studies on related systems have shown that specific stereoisomers position the hydroxyl groups to form crucial hydrogen bonds with amino acid residues in the active site of enzymes, thereby enhancing binding affinity. nih.govnih.gov The introduction of a nitrile group, as in this compound, would further modulate these interactions, potentially offering additional hydrogen bonding opportunities or participating in dipole-dipole interactions.

The influence of stereochemistry extends to the interaction with receptors. The diastereoselectivity of purinergic receptors, for example, has been explored using chiral ATP analogues, demonstrating that the receptor can differentiate between stereoisomers with a significant difference in potency. nih.gov This principle underscores the importance of synthesizing stereochemically pure this compound isomers to elucidate their specific roles in molecular recognition and to develop selective therapeutic agents. The rigidified conformation of the pyrrolidine ring, influenced by the substituents, pre-organizes the functional groups for optimal interaction with a binding site, a critical aspect of rational drug design.

A new pyrrolidine derivative, (2R,3S)-2-hydroxymethyl-3-hydroxypyrrolidine, isolated from Castanospermum australe, was identified using NMR, mass spectroscopy, and X-ray crystallography, highlighting the natural occurrence of such stereochemically defined scaffolds. rsc.org The precise stereochemical arrangement in these natural products is often the key to their biological activity.

Contribution to Catalyst Design and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has been revolutionized by the use of chiral pyrrolidine-based catalysts. mdpi.com Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity. The design of novel pyrrolidine-based catalysts is an active area of research, and the this compound scaffold offers intriguing possibilities.

The pyrrolidine nitrogen is key to the catalytic cycle in many organocatalytic reactions, such as aldol (B89426) and Michael additions, through the formation of enamine or iminium ion intermediates. mdpi.com The substituents on the pyrrolidine ring play a crucial role in controlling the stereochemical outcome of these reactions by creating a specific chiral environment around the reactive intermediate. The hydroxyl group at the 4-position of the pyrrolidine ring, as seen in hydroxyproline (B1673980) derivatives, can direct the stereoselectivity of reactions through the formation of hydrogen bonds with the substrates, effectively shielding one face of the intermediate and directing the approach of the reaction partner. mdpi.com

The development of new pyrrolidine-based organocatalysts often involves the synthesis of derivatives with tailored steric and electronic properties. beilstein-journals.org For example, bulky substituents at the C2 position of the pyrrolidine ring have been shown to create a sterically demanding environment, leading to high enantioselectivities in Michael additions. beilstein-journals.org The nitrile group in this compound could be envisioned to play a dual role. Electronically, it can influence the reactivity of the pyrrolidine nitrogen. Sterically, it contributes to the chiral pocket of the catalyst.

The table below summarizes the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction. While data for this compound itself is not available, the results for related catalysts illustrate the potential of this structural motif.

Catalyst PrecursorReaction TypeSubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
L-proline and (R)-α-methylbenzyl amine derivativeAsymmetric Michael AdditionCyclic ketones and β-nitrostyrenes>99:1>99%up to 81% nih.gov
(R)-glyceraldehyde acetonide derivativeAsymmetric Michael AdditionAldehydes and nitroolefins-up to 85%- beilstein-journals.org
Chiral Quaternary Alkylammonium Ionic LiquidsAsymmetric Michael AdditionsKetones and nitro-olefins--- scilit.com

The synthesis of such functionalized pyrrolidines with high stereocontrol is a key challenge. nih.govacs.org Various synthetic strategies have been developed, including the reduction of substituted pyrroles and cycloaddition reactions. nih.govacs.org A process for preparing optically pure chiral 3-hydroxypyrrolidine from 4-chloro-3-hydroxybutyronitrile (B93200) has been reported, highlighting a potential synthetic route to related scaffolds. google.com The development of efficient synthetic methods for stereochemically defined this compound is crucial for exploring its full potential in organocatalysis. The ability to synthesize different stereoisomers would allow for a systematic investigation of the structure-activity relationship and the fine-tuning of the catalyst for specific applications.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrrolidine-3-carbonitrile scaffold in 4-hydroxypyrrolidine-3-carbonitrile derivatives?

Methodological Answer: The synthesis typically involves cyclization reactions or functional group transformations. For example, describes modifying 2-amino-pyrrole-3-carbonitrile derivatives using active methylene reagents to yield fused heterocycles like pyrrolo[2,3-b]pyridines. Key steps include nucleophilic substitution and ring-closure under reflux conditions. Catalytic systems, such as anhydrous KF in sulfolane (as in ), are critical for optimizing yields in halogen-exchange reactions. Multi-step protocols should prioritize regioselectivity control, particularly when introducing hydroxyl groups at position 4.

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound derivatives?

Methodological Answer: X-ray crystallography (e.g., ’s analysis of 3-cyanopyridine derivatives) is essential for resolving stereochemistry. Complementary techniques include:

  • 2D NMR (COSY, NOESY): To map spatial proximities of protons, especially in stereoisomers.
  • IR Spectroscopy: To confirm nitrile (C≡N, ~2200 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) functional groups.
  • HRMS: For precise molecular formula validation (e.g., ’s HRMS data for trifluoromethylpyridine derivatives). ’s bond-length data from crystallography further validates molecular geometry.

Q. How are this compound derivatives screened for pharmacological activity in early-stage drug discovery?

Methodological Answer: Standardized assays include:

  • Cytotoxicity: MTT or CellTiter-Glo® assays across cancer cell lines (e.g., IC50 determination).
  • Enzyme Inhibition: Fluorescence-based assays for targets like kinases or proteases ( highlights γ-secretase and NF-κB modulation).
  • Anti-inflammatory Activity: ELISA for cytokines (e.g., IL-6, TNF-α) in macrophage models. Structure-activity relationship (SAR) libraries should systematically vary substituents at positions 2, 4, and 6 (as in ’s derivatives 4a–c).

Advanced Research Questions

Q. How can researchers address discrepancies in the reported cytotoxic activities of pyrrolidinecarbonitrile analogs across different cell lines?

Methodological Answer: Contradictions often arise from divergent assay conditions or cell-line-specific uptake mechanisms. To resolve these:

  • Standardize Assays: Use identical cell lines, serum concentrations, and incubation times.
  • SAR Studies: Vary substituents while maintaining core integrity (e.g., ’s derivatives with thiophene or dichlorophenyl groups).
  • Pharmacokinetic Profiling: Measure logP, solubility, and metabolic stability (e.g., links lipophilicity to neuroprotective effects). Parallel molecular docking can identify binding-pocket interactions that explain selectivity.

Q. What computational approaches are recommended to predict the regioselectivity of nucleophilic additions to this compound?

Methodological Answer: Density Functional Theory (DFT) calculations map electrostatic potential surfaces to identify electrophilic hotspots. For example:

  • Reactivity Modeling: Simulate attack trajectories of nucleophiles (e.g., OH⁻ or amines) at positions adjacent to the nitrile group.
  • Solvent Effects: Use continuum solvation models (e.g., SMD) to account for polar aprotic solvents ( ’s sulfolane-based reactions). Software like Gaussian or ORCA can benchmark against experimental data from ’s hydrolysis studies.

Q. How can reaction conditions be optimized for scaling up the synthesis of this compound derivatives?

Methodological Answer: Critical parameters include:

  • Catalyst Loading: Reduce costs by testing lower KF concentrations ( uses 22 mmol KF for 9 mmol substrate).
  • Temperature Control: Avoid side reactions by maintaining reflux temperatures (e.g., 130°C in ’s H₂SO₄ hydrolysis).
  • Workup Efficiency: Replace chromatography with crystallization (e.g., ’s derivatives purified via recrystallization). Process analytical technology (PAT) tools, such as in-situ FTIR, can monitor reaction progress in real time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.